Lipophilicity (LogP) Differentiation: Target Compound vs. 2,4-Difluoro-5-(trifluoromethyl)benzoic acid Isomer
The target compound 4,5-difluoro-2-(trifluoromethyl)benzoic acid (CAS 261945-13-5) exhibits a computed LogP of 2.68–2.79 across multiple independent sources, compared to the positional isomer 2,4-difluoro-5-(trifluoromethyl)benzoic acid (CAS 261945-01-1) which has a PubChem XLogP3-AA value of 2.5 [1]. This represents a lipophilicity increase of approximately 0.18–0.29 log units for the target compound relative to the 2,4-isomer. The higher LogP is attributable to the ortho-CF₃/COOH arrangement, where the bulky trifluoromethyl group adjacent to the carboxylic acid reduces aqueous solvation of the polar carboxyl function [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP 2.68 (ChemScene/Leyan) to 2.79 (Fluorochem) |
| Comparator Or Baseline | 2,4-Difluoro-5-(trifluoromethyl)benzoic acid (CAS 261945-01-1): XLogP3-AA 2.5 (PubChem) |
| Quantified Difference | ΔLogP = +0.18 to +0.29 (target compound more lipophilic) |
| Conditions | Computed values using XLogP3 algorithm (PubChem) and independent computational methods (vendor data); octanol-water partition model |
Why This Matters
A LogP difference of 0.18–0.29 units is pharmacokinetically meaningful, as it can translate to measurably different membrane permeability, tissue distribution, and metabolic clearance rates in derived bioactive molecules, directly influencing lead optimization decisions in medicinal chemistry programs.
- [1] PubChem. 2,4-Difluoro-5-(trifluoromethyl)benzoic acid, CAS 261945-01-1. XLogP3-AA Property Value 2.5. Computed by XLogP3 3.0 (PubChem release 2025.04.14). View Source
- [2] Müller, K.; Faeh, C.; Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science 2007, 317 (5846), 1881–1886. View Source
